

AZ32: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Potent ATM Kinase Inhibitor

Abstract

AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With its ability to penetrate the blood-brain barrier and be orally bioavailable, AZ32 has emerged as a promising agent for radiosensitizing intracranial gliomas and potentially overcoming multidrug resistance in other cancers.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for AZ32, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

AZ32, with the chemical name N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide, is a small molecule inhibitor with a molecular weight of 328.4 g/mol .[2] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical and Physicochemical Properties of AZ32



Property	Value	Reference	
Chemical Name	N-methyl-4-(6- phenylimidazo[1,2-a]pyrazin-3- yl)-benzamide	[2]	
Molecular Formula	C ₂₀ H ₁₆ N ₄ O [2]		
Molecular Weight	328.4 g/mol	[2]	
CAS Number	2288709-96-4 [2]		
SMILES	O=C(NC)C1=CC=C(C2=CN=C 3N2C=C(C4=CC=CC=C4)N=C 3)C=C1	[2]	
InChI Key	LCRTUEXVVKVKBD- UHFFFAOYSA-N	[2]	
Purity	≥98%	[2]	
Solubility	DMSO: 150 mg/mL, Ethanol: 7 mg/mL, Water: Insoluble	[1][2]	

Biological Activity and Mechanism of Action

AZ32 is a highly specific inhibitor of ATM kinase, with an IC₅₀ value of less than 0.0062 μM in cell-free assays.[1] It demonstrates adequate selectivity over the related ATR kinase and high cell permeability.[1] The primary mechanism of action of **AZ32** is the inhibition of the ATM-mediated DNA damage response, which is crucial for cell survival following ionizing radiation. [1][4] By blocking this pathway, **AZ32** radiosensitizes cancer cells, particularly those with deficient p53 function.[4]

In addition to its role in radiosensitization, **AZ32** has been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal cancer.[3] It achieves this by inhibiting the transporter activity of ABCG2, thereby increasing the intracellular concentration of chemotherapeutic agents.[3]

Table 2: In Vitro and In Vivo Activity of AZ32



Parameter	Value	Cell Line/Model	Reference
ATM Kinase Inhibition (IC50, cell-free)	<0.0062 μΜ	-	[1]
ATM Inhibition in cells (IC50)	0.31 μΜ	Human glioma U1242 cells	[1]
Selectivity over ATR	Adequate	-	[1]
Selectivity over PI3Kα (IC ₅₀)	4.6 μΜ	-	[2]
Oral Bioavailability	Yes	Mice	[1][4]
Blood-Brain Barrier Penetration	Yes (8.7-fold higher than AZ31)	Mice	[1]

Experimental Protocols In Vitro Radiosensitization Assay

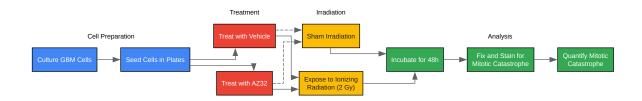
This protocol describes a general workflow for assessing the radiosensitizing effect of **AZ32** on glioblastoma multiforme (GBM) cells.

Methodology:

- Cell Culture: Human glioma U1242 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
- Treatment: Cells are treated with a specified concentration of AZ32 (e.g., 3 μM) or vehicle control (DMSO).[1]
- Irradiation: Following incubation with AZ32, cells are exposed to a clinically relevant dose of ionizing radiation (e.g., 2 Gy).[1]
- Post-Irradiation Incubation: Cells are incubated for a further 48 hours to allow for the expression of radiation-induced damage.[1]



- Immunocytochemistry: Cells are fixed and processed for immunocytochemistry using antibodies against γ-tubulin (to visualize centrosomes) and α-tubulin (to visualize microtubules). Nuclei are counterstained with DAPI.[1]
- Analysis: The percentage of cells undergoing mitotic catastrophe is quantified by microscopic analysis.



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In Vitro Radiosensitization Experimental Workflow

In Vivo Orthotopic Glioma Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **AZ32** as a radiosensitizer in a mouse model of glioma.

Methodology:

- Tumor Implantation: Human or syngeneic glioma cells are stereotactically implanted into the brains of immunocompromised or immunocompetent mice, respectively.
- Tumor Growth: Tumors are allowed to establish for a set period.
- Treatment Groups: Mice are randomized into treatment groups: vehicle, **AZ32** alone, radiation alone, and **AZ32** in combination with radiation.
- Drug Administration: AZ32 is administered orally at a specified dose (e.g., 200 mg/kg).[1]

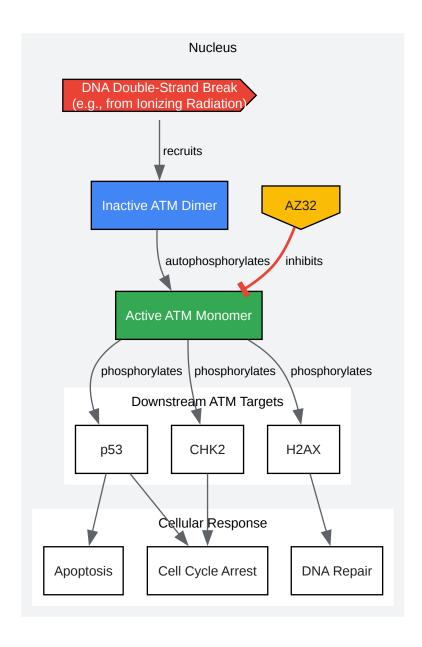


- Irradiation: A targeted dose of radiation is delivered to the tumor-bearing region of the brain.
- Monitoring: Animal survival is monitored daily. Tumor growth can be monitored using imaging techniques such as bioluminescence or MRI.
- Endpoint: The study is terminated when animals meet predefined humane endpoints, and survival data is analyzed.

Signaling Pathways

AZ32 primarily targets the ATM kinase, a key component of the DNA damage response pathway. Upon DNA double-strand breaks, induced by ionizing radiation, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.





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